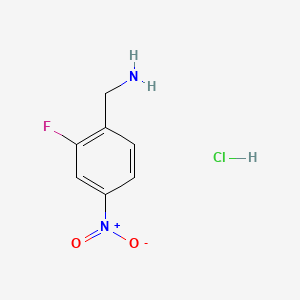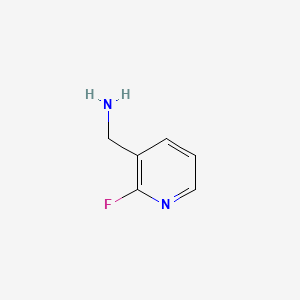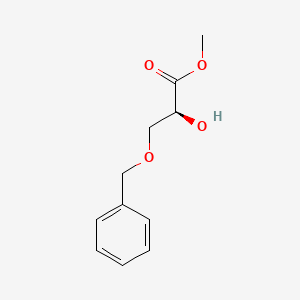
4,9-Dihydroxy-alpha-lapachone
Vue d'ensemble
Description
4,9-Dihydroxy-alpha-lapachone is a chemical compound with the molecular formula C15H14O5 . It contains a total of 36 bonds, including 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of 4,9-Dihydroxy-alpha-lapachone involves complex chemical reactions . Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 4,9-Dihydroxy-alpha-lapachone is characterized by a total of 36 bonds. These include 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .Physical And Chemical Properties Analysis
4,9-Dihydroxy-alpha-lapachone has a molecular weight of 274.269 Da . It contains 14 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Antiproliferative Activity
“4,9-Dihydroxy-alpha-lapachone” has been studied for its antiproliferative activity against a panel of human cancer cell lines . This includes in vitro models for neuroblastoma, melanoma, glioblastoma, and non-small cell lung cancer . The most potent derivatives were those incorporating β-naphthoquinone and α-naphthoquinono [2,3-b]furan skeletons .
Cytotoxic Activity
The compound has demonstrated potent cytotoxic activity . One of the most interesting analogs evaluated was the dione 9 with an indeno [1,2-b]pyran skeleton, which demonstrated potent cytotoxic activity .
Anticancer Drug Discovery
The investigation identified several new lead compounds that could be used as starting points for anticancer drug discovery . This is particularly relevant for the development of new drugs for the treatment of various types of cancer .
Treatment of Prostate Cancer
The compound has been tested against the PC-3 human tumor cell line, which is a model for prostate cancer . The results showed promising cytotoxic activity, indicating potential for the treatment of prostate cancer .
Treatment of Colon Carcinoma
The compound has also been tested against the HCT-116 human tumor cell line, which is a model for colon carcinoma . The results showed promising cytotoxic activity, indicating potential for the treatment of colon carcinoma .
Treatment of Glioblastoma
The compound has been tested against the SNB-19 human tumor cell line, which is a model for glioblastoma . The results showed promising cytotoxic activity, indicating potential for the treatment of glioblastoma .
Treatment of Leukemia
The compound has been tested against the HL-60 human tumor cell line, which is a model for leukemia . The results showed promising cytotoxic activity, indicating potential for the treatment of leukemia .
Treatment of Breast Cancer
The compound has been tested against the MCF-7 human tumor cell line, which is a model for breast cancer . The results showed promising cytotoxic activity, indicating potential for the treatment of breast cancer .
Mécanisme D'action
Target of Action
It has been shown to exhibit potent inhibitory effects in various studies .
Mode of Action
It is known to interact with its targets, leading to changes that result in its inhibitory effects .
Biochemical Pathways
Its inhibitory effects suggest that it may interfere with several biochemical mechanisms .
Result of Action
The molecular and cellular effects of 4,9-Dihydroxy-alpha-lapachone’s action are primarily its inhibitory effects. It has been shown to exhibit potent inhibitory effects in various studies .
Propriétés
IUPAC Name |
(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQEUTUJPXAKQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dihydroxy-alpha-lapachone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?
A1: The research found that 4,9-Dihydroxy-alpha-lapachone exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.
Q2: Could you elaborate on the chemical structure of 4,9-Dihydroxy-alpha-lapachone and its identification in the study?
A2: While the study doesn't provide specific spectroscopic data for 4,9-Dihydroxy-alpha-lapachone, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)











